molecular formula C14H11FO2 B572058 2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid CAS No. 1215206-33-9

2'-Fluoro-4'-methylbiphenyl-3-carboxylic acid

Cat. No.: B572058
CAS No.: 1215206-33-9
M. Wt: 230.238
InChI Key: YJUVMAOSWHFUOK-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid is an organic compound that belongs to the biphenyl carboxylic acid family. This compound is characterized by the presence of a fluorine atom at the 2’ position and a methyl group at the 4’ position on the biphenyl ring, with a carboxylic acid group at the 3 position. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid is utilized in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylbiphenyl: Lacks the carboxylic acid group, making it less polar.

    4-Fluoro-4’-methylbiphenyl-3-carboxylic acid: The fluorine atom is positioned differently, affecting its reactivity.

    2’-Fluoro-4’-methylbiphenyl-3-methanol: Contains a hydroxyl group instead of a carboxylic acid group.

Uniqueness

2’-Fluoro-4’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications .

Properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-6-12(13(15)7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVMAOSWHFUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681787
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-33-9
Record name 2′-Fluoro-4′-methyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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